molecular formula C11H12N2O3S B1270879 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 5626-92-6

4-amino-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No. B1270879
CAS RN: 5626-92-6
M. Wt: 252.29 g/mol
InChI Key: GDZYTNDTKOAWSN-UHFFFAOYSA-N
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Description

“4-amino-N-(furan-2-ylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 . It is used for proteomics research .


Molecular Structure Analysis

The InChI key for “4-amino-N-(furan-2-ylmethyl)benzenesulfonamide” is GDZYTNDTKOAWSN-UHFFFAOYSA-N . The InChI string is 1S/C11H12N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8,12H2 .


Physical And Chemical Properties Analysis

The density of “4-amino-N-(furan-2-ylmethyl)benzenesulfonamide” is 1.357g/cm3 .

Scientific Research Applications

  • Catalytic Synthesis of Amines from Biomass-Based Furan Compounds

    • Field : Chemistry, specifically catalysis .
    • Application : This research focuses on the synthesis of useful amines from biomass-based furan compounds .
    • Method : The process involves the transformation of versatile building blocks into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are studied and discussed in depth .
    • Results : The research provides a comprehensive evaluation of the factors affecting catalytic performance, reaction conditions and mechanisms, as well as structure–activity relationships .
  • Synthesis of Amides and Esters Containing Furan Rings

    • Field : Organic Chemistry .
    • Application : This research presents a novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation .
    • Method : The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .
    • Results : After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .
  • Synthesis of N-blocked Amides Using N-blocked Amino Acids

    • Field : Organic Chemistry .
    • Application : This research presents a method for the synthesis of N-blocked amides using N-blocked amino acids (Boc, Cbz, Fmoc) and amine .
    • Method : The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .
    • Results : After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .
  • Synthesis of Compounds with Diamides and Diester Bonds

    • Field : Organic Chemistry .
    • Application : This research presents a method for the synthesis of compounds with diamides and diester bonds .
    • Method : The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .
    • Results : After crystallization or flash chromatography, the final compounds were isolated with moderate yields .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements include H302 - H319 . The precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZYTNDTKOAWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366069
Record name 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(furan-2-ylmethyl)benzenesulfonamide

CAS RN

5626-92-6
Record name 4-amino-N-(furan-2-ylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Bhati - Asian Journal of Pharmaceutics (AJP), 2017 - asiapharmaceutics.info
Aims: Malaria remains a worldwide health problem. Resistance to antimalarial drugs by the Plasmodium falciparum malaria parasite is posing a serious impediment in malaria control …
Number of citations: 4 asiapharmaceutics.info
S Yrjölä, T Parkkari, D Navia-Paldanius… - European journal of …, 2016 - Elsevier
To date, many known G protein-coupled receptor 55 (GPR55) ligands are those identified among the cannabinoids. In order to further study the function of GPR55, new potent and …
Number of citations: 23 www.sciencedirect.com

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